Boronic Acid Acidity (pKa): 3-Chloro-2,4-difluorophenylboronic Acid vs. Non-Chlorinated 2,4-Difluorophenylboronic Acid
The incorporation of a chlorine substituent at the 3-position significantly increases the acidity of the boronic acid moiety relative to the non-chlorinated 2,4-difluorophenylboronic acid. The target compound exhibits a predicted pKa of 7.44 ± 0.58 , while 2,4-difluorophenylboronic acid (CAS 144025-03-6) has a predicted pKa of 8.47 ± 0.58 , representing a ~1.03 pKa unit shift toward stronger acidity. This enhanced acidity is consistent with the electron-withdrawing effect of the additional chlorine atom and is expected to facilitate the transmetallation step in Suzuki–Miyaura cross-coupling reactions, where the boronate anion is the active nucleophilic species [1]. The 3-chloro-2,6-difluoro regioisomer (CAS 1031226-45-5) has a computed pKa of 7.60 [2], intermediate between the target and the non-chlorinated analog, demonstrating that the 2,4-difluoro arrangement with a 3-chloro substituent provides a distinct acidity profile.
| Evidence Dimension | Boronic acid acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 7.44 ± 0.58 |
| Comparator Or Baseline | 2,4-Difluorophenylboronic acid: pKa = 8.47 ± 0.58; 3-Chloro-2,6-difluorophenylboronic acid: pKa = 7.60 |
| Quantified Difference | ΔpKa ≈ –1.03 vs. 2,4-difluoro analog (more acidic); ΔpKa ≈ –0.16 vs. 3-chloro-2,6-difluoro isomer |
| Conditions | Predicted values (ACD/Labs or equivalent computational method); experimental pKa values for mono- and difluorophenylboronic acids have been validated by spectrophotometric and potentiometric methods (Zarzeczańska et al., 2017) |
Why This Matters
A lower pKa shifts the boronic acid ⇌ boronate equilibrium toward the reactive anionic form at typical Suzuki coupling pH (~9–11), potentially enabling faster transmetallation kinetics and requiring less base—a property that must be verified experimentally for each regioisomer before committing to a synthetic route.
- [1] Adamczyk-Woźniak, A.; Sporzyński, A. et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules 2022, 27(11), 3427. DOI: 10.3390/molecules27113427. View Source
- [2] ChemBase. (3-Chloro-2,6-difluorophenyl)boronic acid – Acid pKa 7.5959573. CAS 1031226-45-5. View Source
